REACTION_CXSMILES
|
Cl.[NH2:2]O.[OH-].[Na+].C(OC=C[C:11](=O)[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])C.NO.[CH2:21]([OH:23])[CH3:22]>O>[CH3:22][C:21]1[O:23][N:2]=[CH:11][C:12]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:0.1,2.3|
|
Name
|
|
Quantity
|
52.6 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30.28 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Ethyl ethoxymethyleneacetoacetate
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=CC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
This solution was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the solution stirred for a further 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
After stirring for 30 hours the solvents
|
Duration
|
30 h
|
Type
|
CUSTOM
|
Details
|
were removed on a rotary evaporator (bath at 45° C.)
|
Type
|
DISTILLATION
|
Details
|
The clear oil was distilled at reduced pressure through a 15 cm Vigreaux column
|
Type
|
CUSTOM
|
Details
|
Product collected as a clear oil at 50°-54° C./0.5 mm Hg
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=NO1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |